molecular formula C20H18F6N2O4 B11491314 Ethyl 3,3,3-trifluoro-2-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-(phenylformamido)propanoate

Ethyl 3,3,3-trifluoro-2-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-(phenylformamido)propanoate

Cat. No.: B11491314
M. Wt: 464.4 g/mol
InChI Key: QCJZRGOOVHWRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3,3-trifluoro-2-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-(phenylformamido)propanoate is a complex organic compound characterized by the presence of trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved through radical or nucleophilic pathways . The reaction conditions often require the use of specific catalysts and reagents to ensure the selective introduction of trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-(phenylformamido)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-(phenylformamido)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoro-2-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-(phenylformamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and stability, leading to its desired effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[2,3,4,5,6-pentafluorobenzoyl]amino}phenyl)propanoate
  • Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate
  • 3,3,3-trifluoropyruvic acid ethyl ester

Uniqueness

Ethyl 3,3,3-trifluoro-2-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-(phenylformamido)propanoate is unique due to its specific combination of trifluoromethyl groups and amide functionalities, which confer distinct chemical and physical properties. These features make it particularly valuable for applications requiring high stability and reactivity .

Properties

Molecular Formula

C20H18F6N2O4

Molecular Weight

464.4 g/mol

IUPAC Name

ethyl 2-benzamido-3,3,3-trifluoro-2-[2-methoxy-5-(trifluoromethyl)anilino]propanoate

InChI

InChI=1S/C20H18F6N2O4/c1-3-32-17(30)18(20(24,25)26,28-16(29)12-7-5-4-6-8-12)27-14-11-13(19(21,22)23)9-10-15(14)31-2/h4-11,27H,3H2,1-2H3,(H,28,29)

InChI Key

QCJZRGOOVHWRNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=C(C=CC(=C1)C(F)(F)F)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.